3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE
Description
3-{[(2-Fluorophenyl)methyl]sulfanyl}-5-isopropyl-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by a sulfur-containing benzyl group (2-fluorophenylmethylsulfanyl) at position 3 and an isopropyl substituent at position 3. Triazole derivatives are renowned for their aromatic stability, diverse reactivity, and biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-8(2)11-15-16-12(17(11)14)18-7-9-5-3-4-6-10(9)13/h3-6,8H,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFOCVFDFBJMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1N)SCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methylthio groups. One common method involves the reaction of 2-fluorobenzyl chloride with sodium thiomethoxide to form 2-fluorobenzyl methyl sulfide. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-ISOPROPYL-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the fluorophenyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole Class
Compound 7c–7f ()
These compounds share the 1,3,4-oxadiazole-thiazole hybrid structure with sulfanyl-linked side chains. Key differences include:
- Substituents : 7c–7f feature methylphenyl or dimethylphenyl groups instead of isopropyl and fluorobenzyl.
- Physical Properties :
- Molecular weight: 375–389 g/mol (vs. ~278 g/mol for the target compound).
- Melting points: 134–178°C (indicative of crystalline stability due to planar oxadiazole-thiazole systems).
- Bioactivity : The thiazole and oxadiazole moieties in 7c–7f are associated with antimicrobial and anticancer activities, whereas the target compound’s triazole core may prioritize CNS or anti-inflammatory effects .
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile ()
- Structural Features : A triazole with a methyl-phenyl group and sulfanyl-linked benzene dicarbonitrile.
- Electronic Properties : The electron-withdrawing nitriles enhance polarity, contrasting with the target compound’s fluorine and isopropyl groups.
4-((2,6-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol ()
- Substituents : Chlorine and fluorine enhance halogen bonding.
- Physical Data: H-bond acceptors: 4 (vs. ~3 for the target compound). H-bond donors: 0 (vs. 1 from the amine group in the target).
Functional Group Comparisons
Sulfur-Containing Derivatives
- Fipronil and Ethiprole (): These pyrazole-based pesticides share sulfinyl/sulfanyl groups but lack triazole rings. Their bioactivity relies on GABA receptor antagonism, whereas triazoles often target cytochrome P450 or inflammatory pathways .
- S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol (): Synthesis: Optimized via S-alkylation, similar to the target compound’s sulfanyl group introduction.
Pharmacological and Physicochemical Profiles
Research Findings and Implications
- Synthetic Routes : The target compound’s sulfanyl group can be introduced via nucleophilic substitution, akin to methods in . Isopropyl and fluorobenzyl groups may require tailored alkylation or Suzuki coupling .
- Biological Interactions : Fluorine’s electronegativity and the isopropyl group’s steric effects may enhance blood-brain barrier penetration compared to bulkier dichlorobenzylidene derivatives .
- Stability : Triazole derivatives generally exhibit thermal stability, but the target compound’s lower molecular weight (~278 g/mol) suggests improved solubility over higher-weight analogues like 7c–7f .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
